5-Methylchrysene
Overview
Description
5-Methyl Chrysene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It consists of four fused benzene rings with a methyl group attached to the fifth carbon atom of the chrysene structure. The molecular formula of 5-Methyl Chrysene is C₁₉H₁₄, and it has a molecular weight of 242.32 g/mol . This compound is known for its carcinogenic properties and is primarily found in the environment as a result of incomplete combustion of organic matter, such as in gasoline exhaust and tobacco smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl Chrysene typically involves the methylation of chrysene. One common method is the Friedel-Crafts alkylation reaction, where chrysene reacts with a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of 5-Methyl Chrysene is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as in laboratory settings, with stringent controls to minimize exposure and environmental release. The process involves large-scale Friedel-Crafts alkylation with enhanced purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl Chrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Products include 5-methylchrysene-1,2-dione and other quinones.
Reduction: Products include 5-methyl-1,2,3,4-tetrahydrochrysene.
Substitution: Products vary depending on the substituent introduced, such as 5-bromo-methylchrysene or 5-nitro-methylchrysene.
Scientific Research Applications
5-Methyl Chrysene is primarily studied for its carcinogenic properties. It serves as a model compound in research to understand the mechanisms of PAH-induced carcinogenesis. Key applications include:
Chemistry: Used in studies of PAH reactivity and environmental persistence.
Biology: Investigated for its interactions with cellular components and its role in mutagenesis.
Medicine: Studied for its potential to induce cancer and its metabolic pathways in the human body.
Industry: Monitored as a pollutant in environmental studies and regulated due to its toxic effects.
Mechanism of Action
5-Methyl Chrysene exerts its effects primarily through metabolic activation. It is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form reactive intermediates that can bind to DNA and form adducts. These DNA adducts can cause mutations, leading to carcinogenesis . The aryl hydrocarbon receptor (AhR) pathway is also involved, where 5-Methyl Chrysene acts as an agonist, leading to the expression of genes involved in xenobiotic metabolism .
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound without the methyl group.
1-Methyl Chrysene: Another methylated derivative with the methyl group at the first carbon.
6-Methyl Chrysene: Methyl group attached at the sixth carbon.
Uniqueness
5-Methyl Chrysene is unique due to its specific position of the methyl group, which influences its reactivity and biological activity. Compared to other methylated chrysenes, it has distinct metabolic pathways and forms different DNA adducts, contributing to its unique carcinogenic profile .
Properties
IUPAC Name |
5-methylchrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHBXWHNJHENRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Record name | 5-METHYLCHRYSENE | |
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DSSTOX Substance ID |
DTXSID6063143 | |
Record name | 5-Methylchrysene | |
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Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-methylchrysene appears as purple crystals. Water insoluble., Solid; Exhibits a brilliant bluish-violet fluorescence in ultraviolet light; [HSDB] | |
Record name | 5-METHYLCHRYSENE | |
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Record name | 5-Methylchrysene | |
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Solubility |
In water, 0.062 mg/L at 27 °C, Insoluble in water, Soluble in acetone | |
Record name | 5-Methylchrysene | |
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Vapor Pressure |
0.00000025 [mmHg] | |
Record name | 5-Methylchrysene | |
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Color/Form |
Needles (recyrstallized from benzene/ethanol) with a brilliant bluish-violet fluorescence in ultraviolet light | |
CAS No. |
3697-24-3 | |
Record name | 5-METHYLCHRYSENE | |
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Record name | 5-Methylchrysene | |
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Record name | 5-Methylchrysene | |
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Record name | 5-Methylchrysene | |
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Melting Point |
117.5 °C | |
Record name | 5-Methylchrysene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Methylchrysene?
A1: this compound has the molecular formula C19H14 and a molecular weight of 242.32 g/mol.
Q2: What is the significance of the bay region in 5-MeC and its derivatives?
A2: The bay region, formed by the angular fusion of aromatic rings, is crucial for 5-MeC's carcinogenic activity. Studies have shown that a methyl group located in the bay region significantly enhances the molecule's tumorigenicity. [, , ] This enhancement is attributed to the steric hindrance caused by the methyl group, which influences the molecule's metabolic activation and its interactions with DNA. [, , ]
Q3: How does the position of the methyl group influence the carcinogenicity of methylchrysenes?
A3: Research has consistently demonstrated that 5-MeC, with its methyl group in the bay region, exhibits significantly higher carcinogenic activity compared to other monomethylchrysene isomers. [, , , , , ] For instance, 6-methylchrysene, lacking a bay region methyl group, displays significantly weaker carcinogenicity. [] Studies attribute this difference to the distinct metabolic activation pathways and the reactivity of the resulting diol epoxides formed from these isomers. [, , ]
Q4: How is 5-MeC metabolically activated into carcinogenic metabolites?
A4: 5-MeC undergoes metabolic activation primarily through cytochrome P450 (P450) enzymes, primarily CYP1A1, CYP1A2, and CYP2C10 in the liver, and CYP1A1 in the lung. [, ] This process leads to the formation of trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol), a proximate carcinogen. [, , ] Subsequent epoxidation of 5-MeC-1,2-diol yields highly reactive diol epoxides, particularly trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I), which is considered a major ultimate carcinogen of 5-MeC. [, , , , , ]
Q5: What are the major DNA adducts formed by 5-MeC and its diol epoxides?
A5: The primary DNA adducts formed by 5-MeC are derived from its bay region diol epoxide, DE-I. [, , , ] These adducts primarily involve the covalent binding of DE-I to the exocyclic amino group of deoxyguanosine residues in DNA. [, ]
Q6: Does the stereochemistry of 5-MeC diol epoxides influence their tumorigenicity?
A6: Yes, the stereochemistry of 5-MeC diol epoxides significantly impacts their carcinogenic potency. The R,S,S,R enantiomer of 5-MeC-1,2-diol-3,4-epoxide, formed stereoselectively in mouse epidermis, exhibits significantly higher tumorigenicity compared to other enantiomers. [] This finding highlights the crucial role of stereochemical factors in determining the biological activity of 5-MeC metabolites.
Q7: What are the major toxicological concerns associated with 5-MeC exposure?
A7: 5-MeC is a potent carcinogen in laboratory animals. [, , ] Its major toxicological concern stems from its ability to form DNA adducts, particularly through its bay region diol epoxide (DE-I). [, , , , , ] These adducts can induce mutations, potentially leading to uncontrolled cell growth and tumor development. [, , ]
Q8: How does 5-MeC compare to other PAHs in terms of its carcinogenic potency?
A8: 5-MeC demonstrates high carcinogenic potency, comparable to or even surpassing benzo[a]pyrene in certain test systems. [] This high activity is attributed to the presence of the methyl group in the bay region, which enhances its metabolic activation and DNA adduct formation. [, , , ] Studies comparing 5-MeC with other PAHs like benzo[b]fluoranthene, dibenz[a,h]anthracene, and cyclopenta[c,d]pyrene in a mouse model showed varying tumorigenic potencies, highlighting the significance of individual PAH structures in cancer development. []
Q9: What is the role of p53 in the cellular response to 5-MeC exposure?
A9: While 5-MeC-induced DNA damage can stabilize the tumor suppressor protein p53, it fails to trigger the expected p53-mediated G1 cell cycle arrest observed with other DNA-damaging agents like actinomycin D. [] This suggests that 5-MeC possesses a “stealth” characteristic, enabling it to evade this critical cellular defense mechanism and potentially contributing to its carcinogenic potential. []
Q10: What are the major enzymes involved in the metabolism of 5-MeC in humans?
A10: Human liver microsomes primarily utilize CYP1A1, CYP1A2, and CYP2C10 for 5-MeC metabolism, while CYP1A1 plays a major role in lung microsomes. [] These enzymes contribute to the formation of 5-MeC-1,2-diol, a crucial step in its metabolic activation. [, , ] Interestingly, other human P450 enzymes like CYP2C9, CYP3A4, and CYP2C19 show significantly lower activity towards 5-MeC. []
Q11: Can bacteria contribute to the degradation of 5-MeC in the environment?
A11: Yes, certain bacterial species, such as Sphingomonas paucimobilis strain EPA 505, demonstrate the ability to degrade methylated PAHs, including 5-MeC. [] Interestingly, this bacterium degrades methylated PAHs at a higher rate than their unsubstituted counterparts, suggesting a potential role for such microorganisms in the bioremediation of environments contaminated with these carcinogenic compounds. []
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